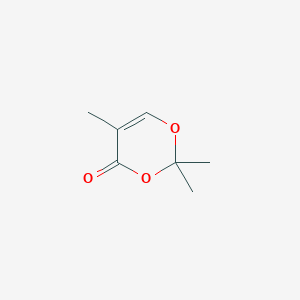

2,2,5-Trimethyl-2H,4H-1,3-dioxin-4-one

Description

Significance as a Versatile Synthetic Building Block

The utility of 2,2,6-trimethyl-4H-1,3-dioxin-4-one in organic chemistry stems from its function as a convenient and effective acetoacetylating agent and a precursor to other key synthetic intermediates. chemicalbook.com Its structure allows for diverse reaction pathways, making it a cornerstone for constructing more complex molecules. researchgate.net Unlike the challenging-to-handle diketene (B1670635), this adduct can be safely transported and conveniently used in many reactions. chemicalbook.com

The primary reactivity involves its thermal decomposition to acetylketene and acetone (B3395972). chemicalbook.com This in-situ generation of acetylketene allows for clean and high-yield reactions with a variety of nucleophiles. It efficiently acetoacetylates alcohols, phenols, amines, and thiols, often requiring no catalysis and producing only volatile byproducts. researchgate.net This process is fundamental for producing important classes of compounds such as β-keto esters and β-ketoamides, which are valuable intermediates in the synthesis of pharmaceuticals and natural products. researchgate.netresearchgate.net

Furthermore, its reaction with other chemical partners leads to a diverse range of heterocyclic compounds. Condensation with isocyanates, arylcyanates, or substituted cyanamides provides access to a wide variety of 1,3-oxazine derivatives. chemicalbook.com It also serves as a starting material for producing N-alkenyl acetoacetamides through reactions with imines and is used in the Knorr pyrrole (B145914) synthesis to prepare pyrrole amides. chemicalbook.comresearchgate.net The functionalization of the dioxinone ring itself, for instance through halogenation, opens up further synthetic possibilities like participation in cross-coupling reactions. researchgate.net

Table 1: Key Synthetic Applications of 2,2,6-Trimethyl-4H-1,3-dioxin-4-one

| Reactant Class | Product Class | Significance/Application |

| Alcohols, Phenols | β-Keto Esters | Key intermediates in pharmaceutical and natural product synthesis. researchgate.netresearchgate.net |

| Amines (Primary, Secondary) | β-Ketoamides | Building blocks for various biologically active molecules. researchgate.netresearchgate.net |

| Imines | N-Alkenyl Acetoacetamides | Precursors for enamides. chemicalbook.com |

| Isocyanates, Arylcyanates | 1,3-Oxazine Derivatives | Synthesis of diverse heterocyclic systems. chemicalbook.com |

| Amine Derivatives | Dihydropyrimidines | Used in the Biginelli reaction to create compounds with potential biological activity. researchgate.net |

| --- | Pyrrole Amides | Formed via the Knorr synthesis from acetoacetamide (B46550) derivatives. researchgate.net |

Historical Context of its Discovery and Initial Applications

The synthesis, structure, and properties of 2,2,6-trimethyl-4H-1,3-dioxin-4-one were first comprehensively and unambiguously described in the scientific literature in 1952 and 1953 by M.F. Carroll and Alfred Bader. wikipedia.orgnih.gov Their work detailed the acid-catalyzed reaction of diketene with ketones, establishing that heating a solution of diketene in acetone with a catalytic amount of p-toluenesulfonic acid resulted in the formation of the 1,3-dioxinone adduct in high yield. nih.gov

Initial investigations into its chemical properties revealed that the compound was less reactive towards nucleophiles than diketene itself but more reactive than acetoacetate (B1235776) esters. nih.gov An early observation of its synthetic potential was documented in 1953, where heating the diketene-acetone adduct in toluene (B28343) led to the formation of dehydracetic acid, although at the time, the role of acetylketene as the reactive intermediate was not recognized. wikipedia.org The primary initial application of 2,2,6-trimethyl-4H-1,3-dioxin-4-one was as a more manageable and stable source of the acetoacetyl group, providing a safer alternative to the direct use of diketene for the synthesis of acetoacetic acid derivatives.

Structure

3D Structure

Properties

CAS No. |

110168-51-9 |

|---|---|

Molecular Formula |

C7H10O3 |

Molecular Weight |

142.15 g/mol |

IUPAC Name |

2,2,5-trimethyl-1,3-dioxin-4-one |

InChI |

InChI=1S/C7H10O3/c1-5-4-9-7(2,3)10-6(5)8/h4H,1-3H3 |

InChI Key |

LOTZEUSHKCAQNQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=COC(OC1=O)(C)C |

Origin of Product |

United States |

Synthetic Methodologies for 2,2,6 Trimethyl 4h 1,3 Dioxin 4 One

Synthesis from β-Keto Esters (e.g., tert-Butyl Acetoacetate) and Ketones (e.g., Acetone)

A prominent and high-yielding method for synthesizing 2,2,6-trimethyl-4H-1,3-dioxin-4-one involves the acid-catalyzed reaction of a β-keto ester, such as tert-butyl acetoacetate (B1235776) (also known as 3-oxobutanoic acid tert-butyl ester), with acetone (B3395972). chemicalbook.comguidechem.com This reaction is typically facilitated by the presence of acetic anhydride (B1165640) and a strong acid catalyst like concentrated sulfuric acid. chemicalbook.comguidechem.com

The process involves adding the acid catalyst dropwise to a solution of the β-keto ester in acetone and acetic anhydride at a reduced temperature (e.g., 0°C). guidechem.com The mixture is then heated for several hours to drive the reaction to completion. chemicalbook.comguidechem.com Following the reaction, the mixture is worked up through quenching with an acidic solution, extraction with an organic solvent like ethyl acetate (B1210297), and washing with a basic solution such as sodium bicarbonate. guidechem.com Purification via column chromatography yields the final product as a colorless oil in excellent yields, often as high as 98%. chemicalbook.com This general approach is also applicable to other β-keto acid tert-butyl esters. researchgate.net

Table 1: Reaction Parameters for Synthesis from tert-Butyl Acetoacetate

| Parameter | Value | Reference |

|---|---|---|

| Starting Materials | tert-Butyl acetoacetate, Acetone | chemicalbook.comguidechem.com |

| Reagents | Acetic anhydride, Sulfuric acid | chemicalbook.comguidechem.com |

| Temperature | 0°C to heated | chemicalbook.comguidechem.com |

| Reaction Time | 5 hours | chemicalbook.comguidechem.com |

| Yield | 98% | chemicalbook.com |

Alternative Synthetic Pathways

Beyond the use of β-keto esters, several other routes to 2,2,6-trimethyl-4H-1,3-dioxin-4-one have been developed.

From Diketene (B1670635) and Acetone: The most widely employed industrial synthesis involves the direct cycloaddition of diketene and acetone. smolecule.com This reaction can proceed via a [4+2] Diels-Alder mechanism and is often conducted at reflux temperatures (50–80°C), achieving yields greater than 90% without the need for a catalyst. smolecule.com The use of an acidic catalyst is also reported to facilitate this transformation. smolecule.com

From β-Keto Acids: A general and facile synthesis involves treating β-keto acids directly with a mixture of acetone, acetic anhydride, and concentrated sulfuric acid. researchgate.net This method provides a direct route from the parent acid to the desired dioxinone.

Using Isopropenyl Acetate: An alternative to using acetone and acetic anhydride separately is the use of isopropenyl acetate in the presence of concentrated sulfuric acid to react with β-keto acids. researchgate.net

Intramolecular Esterification: Another reported industrial preparation method is the intramolecular esterification of hydroxy acid precursors. guidechem.com This process is typically carried out under reflux conditions with the azeotropic removal of water to shift the reaction equilibrium towards the formation of the cyclic product. guidechem.com

Development of Green Chemistry Approaches to Synthesis

The development of more environmentally benign synthetic methods is a continuous goal in chemical synthesis. While specific "green" methodologies for the synthesis of 2,2,6-trimethyl-4H-1,3-dioxin-4-one are not extensively detailed in the provided research, principles of green chemistry can be applied to existing pathways. For instance, microwave-assisted, solvent-free syntheses have been successfully employed for the preparation of derivatives from 2,2,6-trimethyl-4H-1,3-dioxin-4-one, suggesting that such techniques could potentially be adapted for its synthesis to reduce reaction times and solvent waste. researchgate.net

Furthermore, the exploration of continuous flow processes for generating related reactive intermediates like acylketenes points towards another green chemistry avenue. acs.org Applying continuous flow technology to the synthesis of 2,2,6-trimethyl-4H-1,3-dioxin-4-one could offer benefits such as improved safety, better heat management, and increased efficiency compared to traditional batch processing. The reaction between diketene and acetone, which can be performed at elevated temperatures without a catalyst, is a strong candidate for adaptation to a continuous flow system. smolecule.com

Table 2: Compound Names

| Compound Name |

|---|

| 2,2,6-Trimethyl-4H-1,3-dioxin-4-one |

| Acetone |

| Acetic anhydride |

| Acetylketene |

| Diketene |

| Ethyl acetate |

| Isopropenyl acetate |

| Sodium bicarbonate |

| Sulfuric acid |

Reactivity and Mechanistic Investigations of 2,2,6 Trimethyl 4h 1,3 Dioxin 4 One

Generation and Chemistry of Acylketenes (e.g., Acetylketene)

Acylketenes, and specifically acetylketene, are highly reactive intermediates in organic synthesis. Their transient nature necessitates in situ generation from stable precursors, with 2,2,6-trimethyl-4H-1,3-dioxin-4-one being a prominent and widely utilized starting material. This compound serves as a safe and convenient surrogate for diketene (B1670635), which is toxic and lachrymatory. The generation of acetylketene from this dioxinone derivative can be achieved through several methods, including thermal, photochemical, and metal-activated pathways.

Thermal Decomposition and Flash Pyrolysis Processes

The thermal decomposition of 2,2,6-trimethyl-4H-1,3-dioxin-4-one is a well-established and extensively studied method for the generation of acetylketene. acs.org This process typically involves heating the dioxinone at temperatures above 120°C. dntb.gov.ua The reaction proceeds through a retro-Diels-Alder mechanism, a type of pericyclic reaction, yielding acetylketene and acetone (B3395972) as the sole products. jst.go.jpfigshare.com This clean decomposition makes it a highly efficient way to produce the reactive acetylketene intermediate for subsequent reactions.

Kinetic studies have demonstrated that the uncatalyzed acetoacetylation of various nucleophiles, such as phenols and alcohols, using 2,2,6-trimethyl-4H-1,3-dioxin-4-one is a first-order reaction. jst.go.jp The rate-limiting step in these reactions is the formation of acetylketene and acetone. jst.go.jp

Flash pyrolysis is another thermal method employed to generate acetylketene from 2,2,6-trimethyl-4H-1,3-dioxin-4-one. acs.orgresearchgate.net This technique involves the rapid heating of the compound at high temperatures for a very short duration, which can be advantageous for studying the properties of the highly reactive acetylketene.

In the absence of a trapping agent, the generated acetylketene can undergo dimerization. When heated in refluxing xylenes (B1142099) without a nucleophile, 2,2,6-trimethyl-4H-1,3-dioxin-4-one yields dehydroacetic acid, which is formed from the Diels-Alder dimerization of two acetylketene molecules. nih.gov

Photochemical Generation

Acetylketene can also be generated from 2,2,6-trimethyl-4H-1,3-dioxin-4-one through photochemical means. Flash photolysis of the dioxinone in an aqueous solution has been shown to produce acetylketene. researchgate.net This method allows for the study of the subsequent reactions of acetylketene in aqueous environments, such as its hydration to form the enol of acetoacetic acid. researchgate.net The photochemical approach provides an alternative to thermal methods and can be useful for reactions that are sensitive to high temperatures.

Metal-Activated Acylketene Formation (e.g., Silver(I) Activation)

More recently, the generation of acylketenes at room temperature has been explored through metal activation. Specifically, silver(I) activation of thioacetoacetates in the presence of ketones has been demonstrated to produce 1,3-dioxin-4-ones. acs.orgresearchgate.net Mechanistic studies of this reaction strongly suggest the involvement of an acylketene intermediate. acs.orgresearchgate.net This method represents a milder approach to generating acylketenes, avoiding the high temperatures required for thermal decomposition. acs.org The silver(I) activation of a β-ketothioester provides a convenient set of conditions for the formation of these reactive species. acs.org

Reactivity Profile of Acylketenes Towards Various Functional Groups

Once generated, acetylketene exhibits a rich and diverse reactivity profile, readily reacting with a wide range of nucleophiles. nih.gov This high reactivity makes it a valuable intermediate for the synthesis of various β-keto acid derivatives. nih.gov

The reaction of acetylketene with nucleophiles such as alcohols and amines is a common application, leading to the formation of β-keto esters (acetoacetates) and β-keto amides (acetoacetamides), respectively. acs.orgdntb.gov.ua The addition of nucleophiles containing a proton is believed to proceed through a concerted, pseudopericyclic transition state, where the acylketene is in an s-cis conformation. nih.gov

The reactivity of acetylketene is influenced by the nucleophilicity of the attacking species. For instance, in competition experiments, butanol was found to react with acetylketene significantly faster than 2,2,2-trifluoroethanol, which is less nucleophilic. nih.gov This difference in reactivity allows for chemoselective reactions with polyfunctional molecules. nih.gov

Beyond simple nucleophilic additions, acylketenes can also participate in cycloaddition reactions. They are effective 4π components in inverse electron demand hetero-Diels-Alder reactions. nih.gov For example, acetylketene, generated in situ, can react with imines to form 3,4-dihydro-1,3-oxazin-4-one derivatives. jst.go.jp It also reacts with isocyanates to yield 1,3-oxazine-2,4-diones. nih.govacs.org

Acetoacetylation Reactions

Acetoacetylation, the introduction of an acetoacetyl group (CH₃COCH₂CO-), is a synthetically important transformation. 2,2,6-Trimethyl-4H-1,3-dioxin-4-one is widely regarded as a convenient and safer alternative to diketene for performing acetoacetylation reactions. The process involves the in-situ generation of acetylketene, which then reacts with a suitable nucleophile.

Reaction with Alcohols (Primary, Secondary, Tertiary, Chiral)

The reaction of 2,2,6-trimethyl-4H-1,3-dioxin-4-one with a diverse range of alcohols provides a straightforward route to the corresponding acetoacetate (B1235776) esters. This reaction is applicable to primary, secondary, and tertiary alcohols, as well as chiral alcohols.

The traditional method for this acetoacetylation involves heating the dioxinone with the alcohol, often in a high-boiling solvent like xylene. However, milder reaction conditions have also been developed. For instance, in the presence of sodium acetate (B1210297), the acetoacetylation of secondary and tertiary alcohols, including chiral ones, can be carried out in refluxing tetrahydrofuran (B95107). These milder conditions can help to avoid side products that may be observed under the more forceful thermal protocols.

The reaction with geraniol (B1671447), a primary alcohol, in refluxing xylenes results in the formation of geranyl acetoacetate in high yield. acs.org This highlights the utility of this method for the acetoacetylation of various alcohol substrates.

The table below summarizes the acetoacetylation of different types of alcohols using 2,2,6-trimethyl-4H-1,3-dioxin-4-one.

| Alcohol Type | Reaction Conditions | Product | Key Findings |

|---|---|---|---|

| Primary (e.g., Geraniol) | Refluxing xylenes | Geranyl acetoacetate | High yield (85%) demonstrates the efficiency for primary alcohols. acs.org |

| Secondary | Refluxing tetrahydrofuran with sodium acetate | Corresponding β-keto ester | Milder conditions prevent side reactions and lead to quantitative yields. |

| Tertiary | Refluxing tetrahydrofuran with sodium acetate | Corresponding β-keto ester | Effective for sterically hindered alcohols under milder, catalyzed conditions. |

| Chiral | Refluxing tetrahydrofuran with sodium acetate | Corresponding chiral β-keto ester | Preserves the stereochemical integrity of the chiral alcohol. |

Reaction with Amines (Primary, Secondary, Aliphatic, Aromatic)

2,2,6-Trimethyl-4H-1,3-dioxin-4-one serves as an effective acetoacetylating agent for a wide range of amines. It reacts with primary and secondary amines, encompassing both aliphatic and aromatic types, to yield the corresponding N-substituted acetoacetamides. researchgate.netchemicalbook.com This reaction provides a convenient alternative to using diketene for the synthesis of β-ketoamides. chemicalbook.com The process is efficient, fast, stoichiometric, and typically does not require catalysis, producing only volatile byproducts. researchgate.net For instance, the reaction of 2,2,6-trimethyl-4H-1,3-dioxin-4-one with N-methylaniline in refluxing xylene is a known method for synthesizing N-methyl-3-oxo-N-phenylbutanamide. researchgate.net Studies have demonstrated the preparation of N-aryl and N-alkyl acetoacetamides in good to excellent yields through the reaction of amine derivatives with 2,2,6-trimethyl-4H-1,3-dioxin-4-one in an aqueous medium, utilizing both conventional heating and microwave irradiation. researchgate.net

Table 1: Acetoacetylation of Various Amines

| Amine Type | Substrate Example | Product |

|---|---|---|

| Primary Aliphatic | Alkylamine | N-Alkyl acetoacetamide (B46550) |

| Secondary Aliphatic | Dialkylamine | N,N-Dialkyl acetoacetamide |

| Primary Aromatic | Aniline | N-Phenylacetoacetamide (Acetoacetanilide) |

Reaction with Thiols

Similar to its reactivity with amines and alcohols, 2,2,6-trimethyl-4H-1,3-dioxin-4-one is an efficient reagent for the acetoacetylation of thiols. researchgate.net This reaction leads to the formation of S-acetoacetylated compounds, also known as β-ketothioesters. The reaction proceeds readily, providing a straightforward method for introducing the acetoacetyl group onto a sulfur atom. researchgate.net

Catalysis in Acetoacetylation (e.g., Sodium Acetate)

While the acetoacetylation reactions with 2,2,6-trimethyl-4H-1,3-dioxin-4-one can proceed without a catalyst, the use of a mild base like sodium acetate can significantly improve the reaction conditions. researchgate.net In the presence of sodium acetate, the acetoacetylation of primary or secondary amines can be conducted in refluxing tetrahydrofuran. researchgate.net These conditions are considerably milder than other published methods and help to prevent the formation of side products. researchgate.net This catalytic approach typically results in the quantitative yield of the desired β-ketoamides. researchgate.net

Stereoselectivity in Acetoacetylation Processes

The acetoacetylation reactions involving 2,2,6-trimethyl-4H-1,3-dioxin-4-one can be applied to chiral substrates. Research has shown that reactions with chiral secondary or tertiary alcohols and chiral primary or secondary amines can be successfully carried out. researchgate.net The use of milder, sodium acetate-catalyzed conditions is particularly beneficial in these cases, as it helps to preserve the stereochemical integrity of the chiral centers in the substrates, yielding chiral β-keto esters and β-ketoamides in high yields. researchgate.net

Cycloaddition and Ring-Opening Reactions

Reactions with Imines and Schiff Bases

2,2,6-Trimethyl-4H-1,3-dioxin-4-one engages in cycloaddition reactions with imines, also known as Schiff bases. researchgate.netsemanticscholar.org The reaction mechanism involves the thermal decomposition of the dioxinone to generate a highly reactive acetylketene intermediate along with acetone. researchgate.net This acetylketene then acts as a dienophile in a [4+2] cycloaddition (Diels-Alder type) reaction with the imine. researchgate.net

Formation of 1,3-Oxazin-4-one Derivatives

The cycloaddition reaction between the in situ generated acetylketene and an imine or Schiff base leads to the formation of 3,4-dihydro-1,3-oxazin-4-one derivatives. researchgate.net For example, heating 2,2,6-trimethyl-4H-1,3-dioxin-4-one with N-benzylideneaniline results in the formation of 3,4-dihydro-6-methyl-2,3-diphenyl-2H-1,3-oxazin-4-one. semanticscholar.org Similarly, N-benzylidenealkylamines react to yield the corresponding 3-alkyl-substituted 1,3-oxazine derivatives. semanticscholar.org These reactions represent a valuable method for the synthesis of nitrogen-containing heterocyclic compounds. researchgate.net

Table 2: Formation of 1,3-Oxazin-4-one Derivatives from Imines

| Imine Reactant | Resulting Product |

|---|---|

| N-Benzylideneaniline | 3,4-Dihydro-6-methyl-2,3-diphenyl-2H-1,3-oxazin-4-one |

| N-Benzylidenealkylamine | 3-Alkyl-3,4-dihydro-6-methyl-2-phenyl-2H-1,3-oxazin-4-one |

| N-(1-Phenylethylidene)aniline | 6-Methyl-1,2-diphenyl-4-(1H)-pyridone* |

*Note: In some cases, subsequent rearrangement or elimination may occur, as seen with N-(1-phenylethylidene)aniline, which yields a pyridone derivative. semanticscholar.org

Reactions with Carbodiimides to Yield 2-Imino-1,3-oxazin-4-one Derivatives

The reaction of 2,2,6-trimethyl-4H-1,3-dioxin-4-one with carbodiimides provides a direct route to 2-imino-1,3-oxazin-4-one derivatives. researchgate.net This transformation is believed to proceed through the in situ generation of acetylketene via thermolysis of the dioxinone. The highly electrophilic acetylketene then undergoes a hetero-Diels-Alder reaction with the carbodiimide (B86325), where the carbodiimide acts as the dienophile.

This cycloaddition reaction results in the formation of the six-membered 2-imino-1,3-oxazin-4-one ring system. The reaction is a versatile method for the synthesis of this class of heterocyclic compounds.

Reactions with Isocyanates to Form 1,3-Oxazine-2,4-diones

Similar to the reaction with carbodiimides, 2,2,6-trimethyl-4H-1,3-dioxin-4-one reacts with isocyanates to yield 1,3-oxazine-2,4-diones. researchgate.netwmich.eduwmich.edu The reaction is initiated by the thermal decomposition of the dioxinone to produce acetylketene and acetone. wmich.edu The acetylketene intermediate then participates in a cycloaddition reaction with the isocyanate. wmich.edu

This reaction provides an efficient pathway to substituted 1,3-oxazine-2,4-diones, which are valuable building blocks in organic synthesis. The reaction of the diketene-acetone adduct with an excess of alkyl or aryl isocyanates typically requires heating at temperatures between 130-165°C for one to two hours. wmich.edu

Table 2: Synthesis of 1,3-Oxazine-2,4-diones

| Reactant 1 | Reactant 2 | Product Class | Reaction Conditions | Reference |

| 2,2,6-Trimethyl-4H-1,3-dioxin-4-one | Alkyl or Aryl Isocyanates | 6-Methyl-1,3-oxazine-2,4-dione derivatives | 130-165°C, 1-2 hours | wmich.edu |

Formal Cycloadditions (e.g., [4π+2π]-cycloadditions)

The thermolysis of 2,2,6-trimethyl-4H-1,3-dioxin-4-one is a well-established method for generating acetylketene, which is a reactive intermediate that readily participates in [4π+2π]-cycloaddition reactions, also known as Diels-Alder reactions. nih.govwikipedia.org In these reactions, the acetylketene acts as the 4π component.

A key mechanistic feature is the retro-hetero-Diels-Alder reaction of the dioxinone to release acetone and form the transient acetylketene. nih.gov This reactive intermediate can then be trapped by a suitable dienophile. For instance, the reaction of acetylketene with cyanates, isocyanates, or cyanamides leads to the formation of 1,3-oxazine derivatives through a hetero-Diels-Alder reaction. nih.gov The versatility of this approach allows for the synthesis of a wide range of heterocyclic compounds.

Electrophilic and Nucleophilic Functionalization of the Dioxinone Ring

Halogenation (e.g., Iodination, Bromination)

The dioxinone ring of 2,2,6-trimethyl-4H-1,3-dioxin-4-one can undergo electrophilic substitution at the vinylic carbon atom alpha to the carbonyl group. This allows for the introduction of halogen atoms, such as iodine and bromine, onto the ring.

The iodination of 2,2,6-trimethyl-4H-1,3-dioxin-4-one can be achieved using N-iodosuccinimide (NIS) in acetic acid to furnish 5-iodo-2,2,6-trimethyl-4H-1,3-dioxin-4-one. researchgate.netresearchgate.net Similarly, bromination can be accomplished using N-bromosuccinimide (NBS) to yield the corresponding 5-bromo derivative. researchgate.net These halogenated dioxinones are valuable synthetic intermediates, for example, they can be used as substrates in Suzuki-Miyaura cross-coupling reactions. researchgate.net

Table 3: Halogenation of 2,2,6-Trimethyl-4H-1,3-dioxin-4-one

| Halogenating Agent | Solvent | Product | Reference |

| N-Iodosuccinimide (NIS) | Acetic Acid | 5-Iodo-2,2,6-trimethyl-4H-1,3-dioxin-4-one | researchgate.netresearchgate.net |

| N-Bromosuccinimide (NBS) | 5-Bromo-2,2,6-trimethyl-4H-1,3-dioxin-4-one | researchgate.net |

Deprotonation and Enolate Chemistry (e.g., Vinylogous Aldol (B89426) Reaction)

The presence of a vinylic proton at the C5 position, alpha to the carbonyl group, allows 2,2,6-trimethyl-4H-1,3-dioxin-4-one (TMD) to undergo deprotonation to form a vinylogous enolate. This reactive intermediate is a versatile synthon in carbon-carbon bond-forming reactions. Research has shown that TMD can be effectively deprotonated by strong, non-nucleophilic bases such as lithium diisopropylamide (LDA). researchgate.net The resulting lithium dienolate can then engage in nucleophilic additions to various electrophiles, most notably in vinylogous aldol and Mannich-type reactions. researchgate.netresearchgate.net

In a key example of its vinylogous aldol reactivity, the TMD-derived enolate adds nucleophilically to carbonyl compounds, leading to the formation of new C5-substituted TMD derivatives. researchgate.net This strategy provides a pathway to elaborate the dioxinone scaffold.

Furthermore, both lithium and trimethylsilyl (B98337) (TMS) enolates of TMD have been successfully employed in vinylogous Mannich reactions with sulfinimines. These reactions have been used to synthesize 6-aryl substituted 2,4-piperidinediones with controlled stereochemistry. researchgate.net The dienolate attacks the imine, and subsequent cyclization of the amino acid derivative intermediate yields the target heterocyclic structures. researchgate.net

Below is a table summarizing a representative vinylogous reaction involving the enolate of 2,2,6-trimethyl-4H-1,3-dioxin-4-one.

Table 1: Representative Vinylogous Reaction of TMD Enolate

| Reactants | Base/Conditions | Product Type | Reference |

|---|---|---|---|

| 2,2,6-Trimethyl-4H-1,3-dioxin-4-one + Carbonyl Derivative | Lithium Diisopropylamide (LDA) | C5-substituted TMD derivative | researchgate.net |

Rearrangement Reactions and Tautomerism

A review of the scientific literature indicates that rearrangement reactions and tautomerism involving the core structure of 2,2,6-trimethyl-4H-1,3-dioxin-4-one itself are not extensively reported. The primary reactivity pathway for this molecule, particularly under thermal conditions, is a cycloreversion to generate acetylketene and acetone, rather than intramolecular rearrangement. researchgate.netacs.org While the products derived from its subsequent reactions can exhibit tautomerism (e.g., keto-enol tautomerism in the resulting acetoacetic acid derivatives), this is a property of the products, not of the parent dioxinone.

Quantum Chemical and Theoretical Investigations of Reaction Mechanisms

Theoretical studies have been crucial in understanding and predicting the reactivity of acetylketene, the key intermediate generated from the thermolysis of 2,2,6-trimethyl-4H-1,3-dioxin-4-one. Ab initio calculations predicted a planar, pseudopericyclic transition state for the addition of nucleophiles to ketenes. nih.govacs.org These theoretical predictions were subsequently confirmed by experimental studies on the chemoselectivity of acetylketene. nih.govacs.org

In these experiments, acetylketene was generated by flash pyrolysis of 2,2,6-trimethyl-4H-1,3-dioxin-4-one and trapped in competitive reactions with a variety of nucleophiles. nih.govacs.org The observed reactivity trend provided strong support for the theoretically predicted mechanisms. nih.gov The general order of reactivity was determined to be amines > alcohols >> aldehydes ≈ ketones. This trend is rationalized by considering both the nucleophilicity and the electrophilicity of the reacting partners. nih.gov

Furthermore, the reaction with alcohols demonstrated significant selectivity based on steric hindrance, which was also consistent with calculated transition state structures. nih.govacs.org The collective experimental data strongly supports the theoretically predicted pseudopericyclic transition states for these reactions. nih.gov

Table 2: Experimentally Determined Chemoselectivity of Acetylketene

| Nucleophile Class | Relative Reactivity | Key Observation | Reference |

|---|---|---|---|

| Amines | Highest | More nucleophilic amine is more reactive | acs.org |

| Alcohols | High | Reactivity order: MeOH ≈ 1° > 2° > 3° (steric hindrance) | nih.govacs.org |

| Aldehydes | Low | Approximately equal to ketones | nih.govacs.org |

The primary thermal decomposition pathway for 2,2,6-trimethyl-4H-1,3-dioxin-4-one is a thermal elimination reaction that yields acetylketene and acetone. researchgate.netchemicalbook.com This transformation is mechanistically described as a retro-Diels-Alder reaction. researchgate.netacs.org

Kinetic studies of the uncatalyzed acetoacetylation of various nucleophiles (such as phenols and alcohols) using 2,2,6-trimethyl-4H-1,3-dioxin-4-one have shown these to be first-order reactions. researchgate.net The rate-limiting step in these processes is the initial thermal cycloreversion of the dioxinone to form acetylketene and acetone. researchgate.net This fundamental mechanistic insight was supported by the direct spectroscopic observation of acetylketene in an argon matrix following the thermolysis of the parent compound. researchgate.net

Computational studies have further elucidated this mechanism. Theoretical investigations have explored the thermal cycloreversion, confirming the retro-Diels-Alder pathway and analyzing its transition state and energetics. acs.org These studies provide a detailed, molecular-level understanding of the process by which 2,2,6-trimethyl-4H-1,3-dioxin-4-one serves as a stable and convenient precursor for the highly reactive acetylketene intermediate. acs.org

Table 3: Findings from Studies on the Thermal Elimination of 2,2,6-Trimethyl-4H-1,3-dioxin-4-one

| Study Type | Key Finding | Mechanism | Reference |

|---|---|---|---|

| Kinetic Studies | Reaction is first-order; formation of acetylketene is the rate-limiting step. | Retro-Diels-Alder | researchgate.net |

| Spectroscopic Studies | Direct observation of acetylketene in an argon matrix upon thermolysis. | Retro-Diels-Alder | researchgate.net |

Applications of 2,2,6 Trimethyl 4h 1,3 Dioxin 4 One in the Synthesis of Organic Molecules

Precursor to β-Dicarbonyl Compounds

A principal application of 2,2,6-trimethyl-4H-1,3-dioxin-4-one is its role as a precursor for β-keto esters and β-ketoamides. The compound acts as a thermally activated source of acetylketene, a highly reactive intermediate. Upon heating to temperatures between 120–140°C, it undergoes a retro-Diels-Alder reaction, decomposing into acetylketene and acetone (B3395972). chemicalbook.comsmolecule.comresearchgate.net This in-situ generation allows the reactive acetylketene to be immediately trapped by nucleophiles present in the reaction mixture, a method that circumvents the need to handle the hazardous and unstable diketene (B1670635) directly. chemicalbook.com

The reaction with alcohols or phenols yields β-ketoesters, while the reaction with primary or secondary amines produces β-ketoamides. smolecule.comthieme-connect.com These acetoacetylation reactions are noted for being rapid, stoichiometric, and clean, yielding only volatile byproducts. researchgate.net For instance, the reaction with geraniol (B1671447) in refluxing xylenes (B1142099) produces geranyl acetoacetate (B1235776) in 85% yield. smolecule.com

Furthermore, research has established milder reaction conditions that avoid the high temperatures typically required for thermolysis. thieme-connect.com The use of sodium acetate (B1210297) as a catalyst in refluxing tetrahydrofuran (B95107) allows for the synthesis of β-keto esters and β-ketoamides in quantitative yields, even with sensitive substrates like secondary, tertiary, or chiral alcohols. researchgate.netthieme-connect.comallresearchjournal.com This optimized protocol prevents the formation of side products often observed under traditional thermal conditions. thieme-connect.comallresearchjournal.com

| Nucleophile | Product Type | Conditions | Yield | Reference |

| Alcohols/Phenols | β-Ketoester | Thermal (refluxing xylenes) | Good to Excellent | smolecule.com |

| Amines | β-Ketoamide | Thermal or Catalytic | Good to Excellent | chemicalbook.comthieme-connect.com |

| Secondary/Tertiary Alcohols | β-Ketoester | Sodium Acetate, Refluxing THF | Quantitative | thieme-connect.comallresearchjournal.com |

| Chiral Alcohols (e.g., Menthol) | Chiral β-Ketoester | Sodium Acetate, Refluxing THF | Quantitative | allresearchjournal.com |

Construction of Diverse Heterocyclic Scaffolds

The ability of 2,2,6-trimethyl-4H-1,3-dioxin-4-one to function as a stable equivalent of an acetoacetate unit makes it an invaluable component in multicomponent reactions (MCRs) for synthesizing a wide array of heterocyclic compounds.

The dioxinone is employed in the synthesis of various pyran derivatives. Notably, 2-amino-4-aryl-4H-pyran scaffolds can be constructed efficiently through a microwave-assisted, liquid-phase multicomponent synthesis strategy. researchgate.net In this approach, which often utilizes a polyethylene (B3416737) glycol (PEG) support, the dioxinone serves as the three-carbon carbonyl component that reacts with an aryl aldehyde and a nitrile source, such as malononitrile, to form the substituted pyran ring. researchgate.net

Additionally, derivatives of the title compound have been used to create pyranones. For example, 6-(2,4-dioxopentyl)-2,2,trimethyl-4H-1,3-dioxin-4-one can be cyclized in refluxing toluene (B28343) to yield 6-(2-oxopropyl)-4-hydroxy-2H-pyran-2-one. researchgate.net

| Pyran Derivative | Synthetic Approach | Key Reactants | Reference |

| 2-Amino-4-aryl-4H-pyrans | Microwave-assisted MCR | Dioxinone, Aryl aldehyde, Malononitrile | researchgate.net |

| 6-(2-oxopropyl)-4-hydroxy-2H-pyran-2-one | Intramolecular Cyclization | Dioxinone derivative | researchgate.net |

2,2,6-trimethyl-4H-1,3-dioxin-4-one provides an efficient pathway for the synthesis of pyrrole (B145914) amides via the Knorr pyrrole synthesis. researchgate.netacs.org This multi-step method begins with the acetoacetylation of a primary amine using the dioxinone to produce an N-substituted acetoacetamide (B46550) derivative. chemicalbook.comacs.org This intermediate is then treated with sodium nitrite (B80452) in acetic acid to form the corresponding α-oximinoacetoacetamide. acs.org

In the final step, this oxime undergoes a reductive condensation with a β-dicarbonyl compound under Knorr conditions (typically using a reducing agent like zinc dust) to construct the pyrrole ring. researchgate.netacs.orgwikipedia.org This synthetic sequence is recognized as an inexpensive and scalable method for producing a diverse library of pyrrole amides in moderate to excellent yields. researchgate.netacs.org

The synthesis of dihydropyrimidinones (DHPMs) through the Biginelli reaction is a prominent application of 2,2,6-trimethyl-4H-1,3-dioxin-4-one. ottokemi.com The Biginelli reaction is a one-pot, three-component condensation of an aldehyde, a urea (B33335) or thiourea, and a β-dicarbonyl compound. wikipedia.orgnih.gov In this context, the dioxinone serves as a convenient source for the β-dicarbonyl component.

One efficient protocol involves a microwave-assisted reaction where an amine is first acetoacetylated by the dioxinone in an aqueous medium to form an acetoacetamide. researchgate.net This intermediate is then subjected to the Biginelli reaction conditions, cyclizing with an aldehyde and urea to afford the corresponding dihydropyrimidine (B8664642) derivative in high yields, often exceeding 80%. DHPMs are considered "privileged structures" in medicinal chemistry due to their wide range of pharmacological activities, and this method provides efficient access to this important class of heterocycles. wikipedia.orgnih.gov

| Aldehyde | Carbonyl Source | Urea/Thiourea | Catalyst/Conditions | Product | Reference |

| Aryl Aldehydes | 2,2,6-Trimethyl-4H-1,3-dioxin-4-one | Urea | Microwave, Water | Dihydropyrimidinone | |

| Alkyl Aldehydes | 2,2,6-Trimethyl-4H-1,3-dioxin-4-one | Thiourea | Acid Catalysis | Dihydropyrimidinethione | wikipedia.orgnih.gov |

Synthesis of β-Keto Esters and β-Keto Amides

The most prominent application of 2,2,6-trimethyl-4H-1,3-dioxin-4-one is as an acetoacetylating agent for nucleophiles such as alcohols and amines. researchgate.net Upon heating, typically above 82°C, the dioxinone undergoes a retro-Diels-Alder reaction to generate acetylketene in situ, which is highly reactive. researchgate.net This reactive ketene (B1206846) is immediately trapped by the alcohol or amine present in the reaction mixture to furnish β-keto esters or β-keto amides, respectively, with acetone as the only byproduct. researchgate.net

These reactions are often fast, stoichiometric, and proceed without the need for a catalyst. researchgate.net However, research has shown that for reactions with less reactive substrates, such as secondary or tertiary alcohols, the conditions can be significantly milder. The addition of sodium acetate allows the reaction to proceed efficiently in refluxing tetrahydrofuran, avoiding side products and leading to quantitative yields of the desired products. researchgate.net

Table 1: Synthesis of β-Keto Esters and β-Ketoamides using 2,2,6-Trimethyl-4H-1,3-dioxin-4-one

| Nucleophile | Product Type | Conditions | Yield | Reference |

|---|---|---|---|---|

| Primary/Secondary Amines | β-Keto Amide | Neat or in water, 85°C | Good to Excellent | researchgate.net |

| Aliphatic/Aromatic Alcohols | β-Keto Ester | Heating (>82°C) | High | researchgate.netresearchgate.net |

| Chiral Secondary/Tertiary Alcohols | Chiral β-Keto Ester | Refluxing THF, Sodium Acetate | Quantitative | researchgate.net |

| N-methylaniline | N-methyl-3-oxo-N-phenylbutamide | Refluxing xylene | Not specified | researchgate.net |

The β-keto esters and amides derived from 2,2,6-trimethyl-4H-1,3-dioxin-4-one are valuable precursors in stereoselective synthesis.

Diastereoselective Synthesis: A microwave-assisted, three-component reaction between anilines, 2,2,6-trimethyl-4H-1,3-dioxin-4-one, and β-nitrostyrenes in the presence of catalytic triethylamine (B128534) under solvent-free conditions yields 2-acetyl-N,3-diaryl-4-nitro-butanamides with high diastereoselectivity. researchgate.net Furthermore, the Mn(III)-mediated oxidative cyclization of a β-keto ester, formed by the acetoacetylation of 1-phenylprop-2-en-1-ol (B1595887) with the dioxinone, provides a desired cyclopropane (B1198618) product in good yield and with excellent diastereoselectivity. researchgate.net

Enantioselective Synthesis: Enantioselective approaches have also been developed. A titanium tetrachloride-mediated aldol (B89426) condensation between silyl (B83357) enol ethers derived from 6-alkylated dioxinones and the chiral aldehyde 2-benzyloxypropanal allows for the novel enantioselective synthesis of 1,3-dioxin-4-ones bearing a 2,3-dihydroxylated alkyl group. researchgate.net Subsequent cleavage of the acetal (B89532) and stereoselective reduction of the keto group leads to highly enantiomerically enriched 3,5,6-trihydroxyheptanoic acids. researchgate.net

Role in Natural Product Synthesis and Analogues

The dioxinone plays a crucial role as a key building block in the total synthesis of several complex natural products, particularly those containing a resorcylate moiety. nih.gov

In the synthesis of both enantiomers of the natural products montagnetol and erythrin, a derivative of the dioxinone is a key intermediate. researchgate.net Specifically, 6-(2,4-Dioxopentyl)-2,2-trimethyl-4H-1,3-dioxin-4-one, when refluxed in toluene, generates a highly reactive polyketide intermediate. researchgate.net This intermediate can either cyclize to form 6-(2-oxopropyl)-4-hydroxy-2H-pyran-2-one or be trapped by alcohols to produce resorcylate esters, which are advanced precursors in the synthetic pathway to montagnetol and erythrin. researchgate.netnih.gov

The biomimetic total synthesis of five austalide natural products, including (±)-austalide K and (±)-austalide P, relies on a strategy involving 2,2,6-trimethyl-4H-1,3-dioxin-4-one. nih.govnih.govresearchgate.net A key step in this synthesis is the polyketide aromatization of a β,δ-diketo-dioxinone derived from trans,trans-farnesol. nih.gov An acylketene is generated in situ from a 4,6-dione ketodioxanone and trapped with trans,trans-farnesol to provide a dioxinone β-ketoester intermediate in high yield (87%). nih.gov This intermediate is then elaborated to form the corresponding β-resorcylate, which serves as the aromatic core for the subsequent construction of the complex fused-ring system characteristic of the austalide family. nih.govresearchgate.net

Total Syntheses of Hongoquercin A and B

While a direct total synthesis of Hongoquercin A and B employing 2,2,6-trimethyl-4H-1,3-dioxin-4-one has not been extensively documented, the synthesis of analogs of these natural products has been achieved through a biomimetic approach that utilizes a related dioxinone keto ester. nih.gov The hongoquercins are a class of tetracyclic meroterpenoid natural products that exhibit a range of biological activities. nih.gov The core structure of these molecules features a trans-transoid decalin-dihydrobenzopyran ring system. nih.gov

In the biomimetic synthesis of hongoquercin analogs, a key dioxinone keto ester intermediate is prepared in a multi-step sequence. nih.gov This intermediate then undergoes a series of transformations, including regioselective acylation, a Tsuji-Trost allylic decarboxylative rearrangement, and aromatization to yield the parent enyne resorcylate precursors. nih.gov These precursors are then subjected to a gold-catalyzed enyne cyclization to construct the characteristic tetracyclic framework of the hongoquercins. nih.gov Although this synthesis does not directly start from 2,2,6-trimethyl-4H-1,3-dioxin-4-one, the methodology highlights the utility of the dioxinone moiety as a valuable building block in the assembly of complex natural product scaffolds.

Key Intermediates for Complex Natural Products (e.g., Carbapenem (B1253116) Antibiotics)

2,2,6-Trimethyl-4H-1,3-dioxin-4-one serves as a crucial starting material for the synthesis of key intermediates used in the preparation of complex natural products, most notably carbapenem antibiotics. cmu.eduresearchgate.net Carbapenems are a class of broad-spectrum β-lactam antibiotics that are highly resistant to bacterial β-lactamase enzymes. cmu.edu The unique stereochemistry of their carbapenem core is essential for their potent antibacterial activity. cmu.edu

Generation of Reactive Intermediates for Subsequent Synthetic Transformations (e.g., Acetylketene)

One of the most significant applications of 2,2,6-trimethyl-4H-1,3-dioxin-4-one in organic synthesis is its role as a stable and convenient precursor for the in situ generation of acetylketene. researchgate.netchemicalbook.comsmolecule.comacs.orgacs.org Acetylketene is a highly reactive intermediate that readily participates in a variety of cycloaddition and acetoacetylation reactions. researchgate.netnih.gov

The thermal decomposition of 2,2,6-trimethyl-4H-1,3-dioxin-4-one, typically by heating, results in a retro-Diels-Alder reaction that cleanly affords acetylketene and acetone. researchgate.netsmolecule.com This method provides a controlled release of the reactive ketene, which can then be trapped by various nucleophiles or dienophiles.

Key transformations involving in situ generated acetylketene include:

Acetoacetylation: Alcohols, amines, and thiols react with acetylketene to produce the corresponding acetoacetic esters, amides, and thioesters, respectively. researchgate.net These reactions are generally high-yielding and produce only volatile byproducts. researchgate.net

[4+2] Cycloadditions (Diels-Alder Reactions): Acetylketene can act as a 4π component in Diels-Alder reactions with various dienophiles, such as alkenes and alkynes, to furnish six-membered ring systems. nih.gov For example, its reaction with terminal acetylenes in the presence of a gold(I) catalyst yields 2-methyl-pyran-4-one derivatives. researchgate.net

[2+2] Cycloadditions: With suitable ketenophiles, such as imines, acetylketene can undergo [2+2] cycloadditions to form four-membered rings like β-lactams. nih.gov

The use of 2,2,6-trimethyl-4H-1,3-dioxin-4-one as an acetylketene precursor offers significant advantages over the direct handling of the unstable and hazardous diketene. wikipedia.org

Preparation of Trifluoromethylated Aliphatic Compounds

2,2,6-Trimethyl-4H-1,3-dioxin-4-one and its derivatives are valuable starting materials for the synthesis of trifluoromethylated aliphatic compounds. researchgate.net The introduction of a trifluoromethyl group (CF3) into organic molecules can significantly alter their physical, chemical, and biological properties. beilstein-journals.orgbeilstein-journals.orgnih.gov

A key strategy involves the synthesis of 5-trifluoromethyl-1,3-dioxin-4-ones. These derivatives can then be used as building blocks to introduce the trifluoromethyl group into a variety of aliphatic structures. researchgate.net The reactivity of the dioxinone ring can be exploited to construct different trifluoromethyl-containing molecules through various synthetic transformations.

For instance, the reaction of esters with trifluoromethylating agents can lead to the formation of trifluoromethyl ketones. beilstein-journals.orgbeilstein-journals.orgnih.gov While not a direct application of 2,2,6-trimethyl-4H-1,3-dioxin-4-one itself, the synthesis of trifluoromethylated analogs of this dioxinone opens up avenues for the preparation of a wide range of trifluoromethylated aliphatic compounds.

Utilization in Multicomponent Reactions (MCRs)

2,2,6-Trimethyl-4H-1,3-dioxin-4-one has proven to be a useful component in multicomponent reactions (MCRs), which are convergent chemical reactions where three or more starting materials react to form a single product in a one-pot fashion. researchgate.net MCRs are highly efficient and atom-economical processes for the synthesis of complex molecules.

One notable example is the synthesis of 2-amino-4-aryl-4H-pyran derivatives. researchgate.net This can be achieved through a microwave-assisted, liquid-phase multicomponent synthesis on polyethylene glycol, where 2,2,6-trimethyl-4H-1,3-dioxin-4-one is one of the key reactants. researchgate.net

Furthermore, the in situ generation of acetylketene from 2,2,6-trimethyl-4H-1,3-dioxin-4-one allows for its participation in various MCRs. For example, the reaction of anilines, 2,2,6-trimethyl-4H-1,3-dioxin-4-one, and β-nitrostyrenes in the presence of a catalytic amount of triethylamine under solvent-free, microwave-assisted conditions leads to the diastereoselective synthesis of 2-acetyl-N,3-diaryl-4-nitrobutanamides. researchgate.net

Advanced Spectroscopic and Structural Characterization Techniques for 2,2,6 Trimethyl 4h 1,3 Dioxin 4 One and Its Derivatives

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. The analysis of 2,2,6-trimethyl-4H-1,3-dioxin-4-one reveals characteristic absorption bands that correspond to the key structural features of this cyclic compound. The spectrum is dominated by strong absorptions indicating the presence of a carbonyl group (C=O) and carbon-carbon double bonds (C=C), which are integral to the dioxinone ring system. Additionally, bands corresponding to C-O (ether) linkages and C-H bonds of the methyl groups are observed.

The key vibrational frequencies in the IR spectrum provide clear evidence for the enol-lactone type structure. The strong band in the region of 1700-1725 cm⁻¹ is indicative of the α,β-unsaturated ester carbonyl group. The presence of a C=C double bond within the ring is confirmed by an absorption band typically found around 1630-1650 cm⁻¹. The gem-dimethyl group and the methyl group on the double bond give rise to characteristic C-H stretching and bending vibrations.

Interactive Table: Key IR Absorption Bands for 2,2,6-Trimethyl-4H-1,3-dioxin-4-one

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

|---|---|---|

| ~2990-2940 | Medium-Strong | C-H Stretch (sp³ methyl groups) |

| ~1715 | Strong | C=O Stretch (α,β-unsaturated ester) |

| ~1635 | Medium | C=C Stretch (alkene in ring) |

| ~1380-1370 | Medium | C-H Bend (gem-dimethyl group) |

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the precise structure of organic molecules by mapping the hydrogen (¹H) and carbon (¹³C) atomic frameworks.

¹H NMR Spectroscopy

The proton NMR spectrum of 2,2,6-trimethyl-4H-1,3-dioxin-4-one provides a clear and unambiguous confirmation of its structure. It typically displays three distinct signals, corresponding to the three different types of protons in the molecule.

A singlet in the downfield region corresponding to the lone vinylic proton on the carbon-carbon double bond.

A singlet for the six equivalent protons of the gem-dimethyl group attached to the saturated carbon (C2).

A singlet for the three protons of the methyl group attached to the double bond (C6).

The integration of these signals (1:6:3 ratio) confirms the number of protons in each unique chemical environment, perfectly matching the proposed structure.

Interactive Table: ¹H NMR Spectral Data for 2,2,6-Trimethyl-4H-1,3-dioxin-4-one

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~5.4 | Singlet | 1H | Vinylic Proton (-CH=) |

| ~2.1 | Singlet | 3H | Methyl Protons (-C=C-CH₃) |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides complementary information, showing signals for each unique carbon atom in the molecule. The spectrum will feature a signal for the carbonyl carbon at a significantly downfield shift, characteristic of an ester. The two olefinic carbons of the C=C double bond will appear in the typical alkene region of the spectrum. The quaternary carbon of the gem-dimethyl group and the carbons of the three methyl groups will be observed in the upfield, aliphatic region.

Interactive Table: ¹³C NMR Spectral Data for 2,2,6-Trimethyl-4H-1,3-dioxin-4-one

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~165 | Carbonyl Carbon (C=O) |

| ~160 | Olefinic Carbon (C-CH₃) |

| ~105 | Quaternary Carbon (-O-C(CH₃)₂-O-) |

| ~95 | Olefinic Carbon (-CH=) |

| ~25 | Methyl Carbons (gem-dimethyl) |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and can provide structural clues through analysis of its fragmentation patterns. For 2,2,6-trimethyl-4H-1,3-dioxin-4-one (C₇H₁₀O₃), the molecular weight is 142.15 g/mol . nih.gov In an MS experiment, a molecular ion peak (M⁺) would be expected at an m/z (mass-to-charge ratio) of 142.

The fragmentation of 2,2,6-trimethyl-4H-1,3-dioxin-4-one is particularly informative. A characteristic fragmentation pathway for this class of compounds is a retro-Diels-Alder reaction. researchgate.net Upon ionization, the molecule can readily eliminate a neutral molecule of acetone (B3395972) (CH₃COCH₃, molecular weight 58), which is a highly stable fragment. This process would generate a prominent fragment ion corresponding to acetylketene (C₄H₄O₂) at an m/z of 84. This fragmentation is a key diagnostic tool for confirming the dioxinone structure.

Interactive Table: Expected Mass Spectrometry Fragmentation Data

| m/z | Proposed Identity |

|---|---|

| 142 | Molecular Ion [M]⁺ |

| 84 | [M - Acetone]⁺ (Acetylketene) |

| 58 | [Acetone]⁺ |

Low-Temperature IR Spectroscopy for Characterization of Transient Species (e.g., α-Oxo Ketenes)

Thermolysis or photolysis of 2,2,6-trimethyl-4H-1,3-dioxin-4-one is known to generate highly reactive, transient intermediates. researchgate.netchemicalbook.com One such key intermediate is acetylketene, an α-oxo ketene (B1206846). researchgate.net These species are typically too unstable to be isolated and characterized under standard laboratory conditions.

Low-temperature matrix isolation spectroscopy is a powerful technique to study such transient molecules. In this method, the precursor (2,2,6-trimethyl-4H-1,3-dioxin-4-one) is trapped in an inert solid matrix, such as argon, at cryogenic temperatures (typically below 20 K). uq.edu.au The precursor is then irradiated with UV light to induce photolysis, or the matrix is heated gently to induce thermolysis. The formation of the new transient species is monitored in-situ using IR spectroscopy.

The IR spectrum of acetylketene generated from this precursor would show a very strong and characteristic absorption band for the ketene functional group (C=C=O) at a high wavenumber, typically in the range of 2100-2150 cm⁻¹. This intense band is a definitive marker for the formation of the ketene. This technique allows for the direct observation and structural characterization of fleeting intermediates that are central to the chemical reactivity of the parent dioxinone. researchgate.netuq.edu.au

Future Perspectives in the Research of 2,2,6 Trimethyl 4h 1,3 Dioxin 4 One Chemistry

Exploration of Novel Reaction Pathways and Mechanisms

The reactivity of 2,2,6-trimethyl-4H-1,3-dioxin-4-one is centered around its function as a masked diketene (B1670635), enabling it to act as an effective acetoacetylating agent. Future research will likely delve deeper into uncovering unprecedented reaction pathways and elucidating their underlying mechanisms. While its reactions with various nucleophiles are well-established, there is considerable scope for discovering new transformations under novel reaction conditions.

Key areas for future exploration include:

Transition-Metal Catalysis: The use of transition metals to activate 2,2,6-trimethyl-4H-1,3-dioxin-4-one could lead to novel carbon-carbon and carbon-heteroatom bond-forming reactions. For instance, palladium- or copper-catalyzed cross-coupling reactions could open up new avenues for creating complex molecular architectures.

Photoredox Catalysis: The application of visible-light photoredox catalysis may enable previously inaccessible transformations by generating highly reactive intermediates under mild conditions. This could lead to new cycloaddition or radical-mediated reactions involving the dioxinone ring.

Asymmetric Catalysis: Developing new enantioselective reactions using chiral catalysts will be a significant focus. This would allow for the synthesis of chiral β-keto esters and other valuable building blocks with high stereocontrol, which are in high demand in the pharmaceutical industry.

Mechanistic studies will also be crucial. A deeper understanding of the intermediates and transition states involved in its reactions will allow for more precise control over reaction outcomes, including regioselectivity and stereoselectivity. Advanced spectroscopic techniques and kinetic studies will be instrumental in these investigations.

Development of Sustainable and Catalytic Synthetic Methodologies

In line with the growing emphasis on green chemistry, a major thrust of future research will be the development of more sustainable and efficient methods for both the synthesis and application of 2,2,6-trimethyl-4H-1,3-dioxin-4-one.

Current research is already moving in this direction:

Atom Economy: Designing reactions that maximize the incorporation of all atoms from the starting materials into the final product is a key principle of green chemistry. Future methodologies will aim to minimize waste by designing catalytic cycles that regenerate the active species and produce fewer byproducts.

Catalytic Approaches: Moving away from stoichiometric reagents towards catalytic systems is a primary goal. This includes the development of highly efficient organocatalysts, biocatalysts (enzymes), and earth-abundant metal catalysts to replace traditional, often hazardous, reagents. For example, the use of immobilized enzymes could offer highly selective and environmentally benign routes to acetoacetylated products.

Alternative Reaction Media: The exploration of greener solvents, such as water, supercritical fluids, or ionic liquids, will be important to reduce the environmental impact of synthetic processes involving 2,2,6-trimethyl-4H-1,3-dioxin-4-one. Solvent-free reaction conditions will also be an area of intense investigation.

The table below summarizes some potential sustainable approaches for the synthesis and use of 2,2,6-trimethyl-4H-1,3-dioxin-4-one.

| Sustainable Approach | Description | Potential Benefits |

|---|---|---|

| Biocatalysis | Use of enzymes (e.g., lipases) to catalyze reactions. | High selectivity, mild reaction conditions, biodegradable catalysts. |

| Organocatalysis | Use of small organic molecules as catalysts. | Low toxicity, stability to air and moisture, readily available. |

| Flow Chemistry | Performing reactions in continuous flow reactors. | Improved safety, better heat and mass transfer, easier scalability. |

| Use of Greener Solvents | Replacing traditional volatile organic compounds with water, ionic liquids, or bio-solvents. | Reduced environmental pollution and health hazards. |

Expansion of Applications in Target-Oriented Synthesis and the Preparation of Advanced Chemical Intermediates

The utility of 2,2,6-trimethyl-4H-1,3-dioxin-4-one as a versatile C4 building block is well-recognized. Future research will undoubtedly expand its application in the total synthesis of complex natural products and pharmaceutically active compounds. Its ability to introduce the acetoacetyl group is fundamental to the construction of various heterocyclic systems and polyketide chains.

Expectations for future applications include:

Natural Product Synthesis: Its role in the synthesis of alkaloids, terpenoids, and macrolides is likely to grow as chemists devise new strategies to incorporate this synthon into complex molecular frameworks.

Medicinal Chemistry: The synthesis of novel drug candidates will benefit from the new reactions of 2,2,6-trimethyl-4H-1,3-dioxin-4-one. The β-dicarbonyl moiety it provides is a common feature in many bioactive molecules.

Materials Science: The preparation of functional polymers and advanced materials could also be a fruitful area of research. The reactivity of the dioxinone could be harnessed to create novel monomers for polymerization or to modify existing polymer backbones.

The development of tandem or domino reactions starting from 2,2,6-trimethyl-4H-1,3-dioxin-4-one will be a particularly powerful strategy. Such processes, where multiple bonds are formed in a single operation, significantly increase synthetic efficiency and are highly desirable for the rapid construction of molecular complexity.

Advanced Computational Modeling for Predictive Reactivity and Selectivity

Computational chemistry is becoming an indispensable tool in modern organic synthesis. In the context of 2,2,6-trimethyl-4H-1,3-dioxin-4-one chemistry, advanced computational modeling will play a pivotal role in predicting its reactivity and in the rational design of new catalysts and reactions.

Future computational studies will likely focus on:

Density Functional Theory (DFT) Calculations: DFT will be used to model reaction pathways, calculate activation energies, and predict the structures of transition states and intermediates. This will provide deep insights into reaction mechanisms and the origins of selectivity.

Machine Learning and AI: The use of machine learning algorithms trained on large datasets of reaction outcomes could enable the prediction of the best reaction conditions (catalyst, solvent, temperature) for a desired transformation. This data-driven approach could accelerate the discovery of new reactions and optimize existing ones.

Catalyst Design: Computational modeling will be instrumental in the in-silico design of new catalysts with enhanced activity and selectivity. By understanding the interactions between the catalyst, 2,2,6-trimethyl-4H-1,3-dioxin-4-one, and other reactants at the molecular level, more effective catalysts can be developed.

The synergy between computational predictions and experimental validation will be key to rapidly advancing the field. This integrated approach will allow researchers to explore a vast chemical space and identify promising new avenues for research more efficiently.

Q & A

Q. What are the common synthetic routes for preparing 2,2,5-trimethyl-2H,4H-1,3-dioxin-4-one, and what are their yields?

- Methodological Answer : Two primary methods are documented:

- Route 1 : Reaction of 2,2,6-trimethyl-4H-1,3-dioxin-4-one with silyl ketene acetal derivatives under Lewis acid catalysis (e.g., BF₃·Et₂O or MgBr₂·Et₂O), followed by vinylogous Mukaiyama aldol addition to aldehydes. This approach is analogous to syntheses of related dioxinones and achieves yields of ~60–71% depending on reaction optimization .

- Route 2 : Direct alkylation or oxidation of precursor β-ketoesters, synthesized by heating 2,2,6-trimethyl-4H-1,3-dioxin-4-one with alcohols or thiols in toluene at 100°C. This method avoids multi-step sequences and simplifies purification .

Q. How can the purity and structural identity of this compound be verified?

- Methodological Answer :

- Purity : Gas chromatography (GC) is recommended for purity assessment, with >95% purity achievable via column chromatography or recrystallization .

- Structural Confirmation : Use nuclear magnetic resonance (NMR) spectroscopy to analyze methyl group environments and carbonyl signals. High-resolution mass spectrometry (HRMS) confirms the molecular formula (C₈H₁₂O₃, MW 156.18 g/mol) .

Q. What safety precautions are essential when handling this compound?

- Methodological Answer :

- Hazards : Classified as acutely toxic (oral), skin/eye irritant, and respiratory hazard under GHS.

- Protocols : Use fume hoods, wear nitrile gloves, safety goggles, and lab coats. Avoid dust formation; store in sealed containers at room temperature .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields in the Mukaiyama aldol addition step?

- Methodological Answer :

- Catalyst Screening : Test Lewis acids (e.g., TiCl₄ vs. MgBr₂·Et₂O) to enhance regioselectivity and reduce side reactions.

- Solvent Effects : Use anhydrous toluene or dichloromethane to stabilize intermediates.

- Temperature Control : Maintain 0–5°C during aldol addition to minimize decomposition. Evidence shows that MgBr₂·Et₂O increases yields by 10–15% compared to BF₃·Et₂O .

Q. What mechanistic insights explain the compound’s reactivity in β-ketoester formation?

- Methodological Answer : The reaction proceeds via nucleophilic attack of the alcohol/thiol on the electrophilic carbonyl carbon of the dioxinone ring. The electron-withdrawing methyl groups stabilize the transition state, accelerating ring-opening. Kinetic studies suggest a second-order dependence on alcohol concentration .

Q. How can discrepancies in reported melting points or spectral data be resolved?

- Methodological Answer :

- Reproducibility : Verify synthetic protocols (e.g., purity of starting materials, drying conditions). For example, residual solvent (e.g., toluene) may depress melting points.

- Analytical Cross-Validation : Compare NMR data with literature values for related compounds (e.g., 2,2,5,6-tetramethyl derivatives) to identify systematic errors .

Q. What strategies mitigate instability during long-term storage?

- Methodological Answer :

- Stabilizers : Add 0.1% w/w hydroquinone to prevent radical-mediated degradation.

- Storage : Use amber vials under inert gas (N₂/Ar) at –20°C. Periodic GC-MS monitoring is advised to detect decomposition .

Data Contradictions and Resolution

- Synthesis Yields : reports 60% (Route 1) vs. 71% (Route 2). This variation may stem from differences in catalyst efficiency or workup methods. Researchers should replicate both routes under controlled conditions to identify optimal parameters.

- Structural Analogues : The compound’s reactivity is often inferred from 2,2,6-trimethyl derivatives . Confirmatory studies (e.g., X-ray crystallography) are needed to resolve ambiguities in substituent effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.